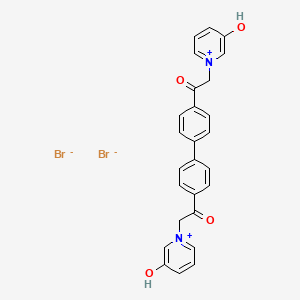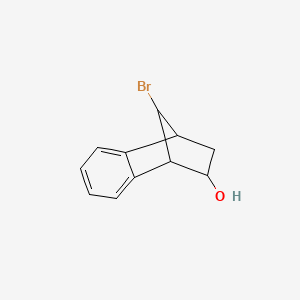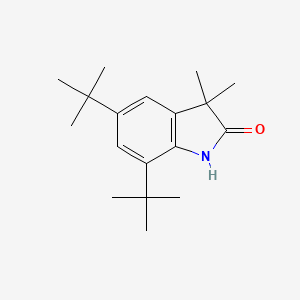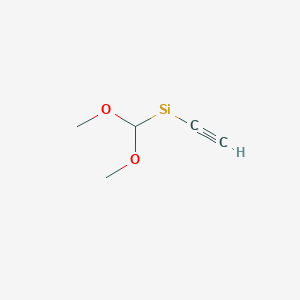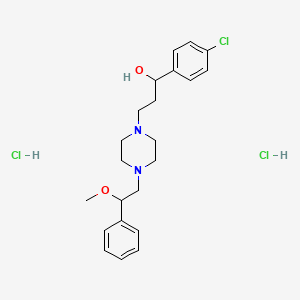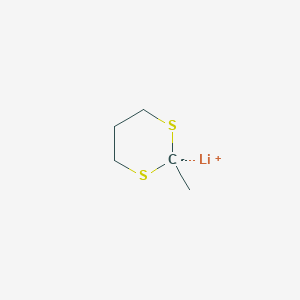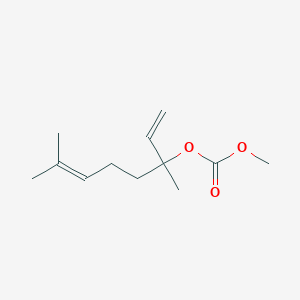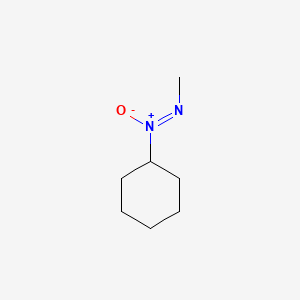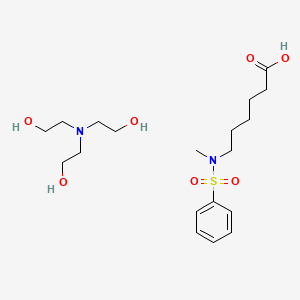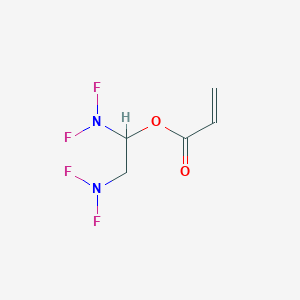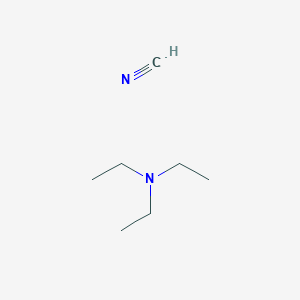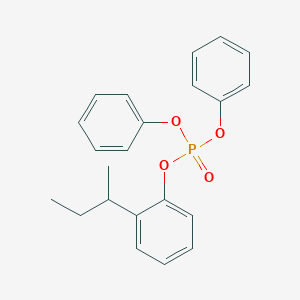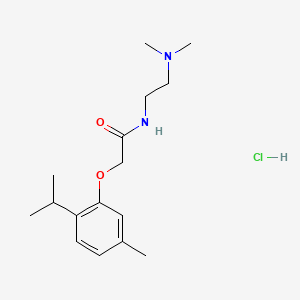
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is a synthetic organic compound It is characterized by its unique molecular structure, which includes an acetamide group, a dimethylaminoethyl group, and a thymyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride typically involves multiple steps. The process may start with the preparation of the acetamide precursor, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The thymyloxy group is then attached via an etherification reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups or to convert the compound into a different state.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(phenoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(methoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(ethoxy)-, monohydrochloride
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is unique due to the presence of the thymyloxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
32305-20-7 |
|---|---|
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-12(2)14-7-6-13(3)10-15(14)20-11-16(19)17-8-9-18(4)5;/h6-7,10,12H,8-9,11H2,1-5H3,(H,17,19);1H |
Clé InChI |
SHFARHFNEWNMGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


